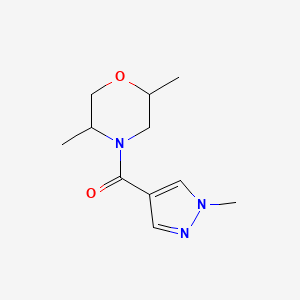![molecular formula C15H22N2O2 B7510626 [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)
[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone, also known as DMMDA, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic substance that has been widely studied for its potential use in scientific research. DMMDA is known to have psychoactive effects and has been used as a research chemical in the field of neuroscience.
作用機序
The exact mechanism of action of [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone is not fully understood. However, it is believed to act as a serotonin and dopamine receptor agonist, meaning that it activates these receptors in the brain. This activation can lead to changes in neurotransmitter release and neuronal activity, which can result in the psychoactive effects of [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone.
Biochemical and Physiological Effects
[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which can lead to changes in mood, perception, and behavior. [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone has also been shown to have effects on the cardiovascular system, including increased heart rate and blood pressure.
実験室実験の利点と制限
One advantage of [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone is its potential use as a research chemical to study the mechanisms of action of other psychoactive substances. It has also been used to study the effects of serotonin and dopamine on the brain. However, one limitation of [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone is its psychoactive effects, which can make it difficult to use in certain types of experiments.
将来の方向性
There are several potential future directions for research involving [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone. One area of research could focus on the development of new psychoactive substances based on the structure of [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone. Another area of research could focus on the potential therapeutic applications of [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research could be conducted to better understand the mechanisms of action of [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone and its effects on the brain and body.
合成法
[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone can be synthesized using a variety of methods, including the reaction of 3-(dimethylamino)phenylmagnesium bromide with 2,5-dimethylmorpholine-4-carboxaldehyde, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 3-(dimethylamino)phenylacetonitrile with 2,5-dimethylmorpholine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride.
科学的研究の応用
[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have psychoactive effects and has been used as a research chemical to study the mechanisms of action of other psychoactive substances. [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone has also been used to study the effects of serotonin and dopamine on the brain.
特性
IUPAC Name |
[3-(dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-10-19-12(2)9-17(11)15(18)13-6-5-7-14(8-13)16(3)4/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLSTSATXRLVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7510579.png)



![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)

![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)
